N-(4-fluorobenzyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, pyridinyl, oxadiazolyl, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the pyridinyl group. The imidazole ring is then synthesized and attached to the oxadiazole-pyridinyl intermediate. Finally, the fluorophenylmethyl group is introduced to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified compounds with different functional groups .
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-[(4-FLUOROPHENYL)(2-FUROYLAMINO)METHYL]-2-FURAMIDE: This compound shares the fluorophenyl group but differs in the presence of the furoylamino and furamide groups.
Fluorinated Pyrazole Encompassing Pyridyl 1,3,4-Oxadiazole Motifs: These compounds also contain fluorophenyl and oxadiazole groups but differ in the pyrazole structure.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research .
Properties
Molecular Formula |
C19H15FN6O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C19H15FN6O2/c20-15-3-1-13(2-4-15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-5-7-21-8-6-14/h1-8,10,12H,9,11H2,(H,22,27) |
InChI Key |
FKKWFZDHUYYRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4)F |
Origin of Product |
United States |
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